(5-Nitropyridin-2-yl)-p-tolyl-amine

medicinal chemistry physicochemical characterization isomer comparison

Researchers developing SMN modulators or kinase inhibitors require regioisomerically pure (5-Nitropyridin-2-yl)-p-tolyl-amine. Substitution with the m-tolyl analog (CAS 70951-78-9) introduces a 10.4 °C boiling point differential that compromises synthetic efficiency and target engagement. - Validated reactant in SMN protein modulator synthesis for spinal muscular atrophy (SMA) research. - Core scaffold for HSF1 pathway probes; structurally related to the validated inhibitor KRIBB11. - Favorable CNS drug-like properties (ALogP 2.66, TPSA 89.65 Ų) suitable for lead optimization.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
Cat. No. B15344878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Nitropyridin-2-yl)-p-tolyl-amine
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-12-7-6-11(8-13-12)15(16)17/h2-8H,1H3,(H,13,14)
InChIKeyLTTQCKCQFPRMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Nitropyridin-2-yl)-p-tolyl-amine Technical Baseline


(5-Nitropyridin-2-yl)-p-tolyl-amine (CAS 70951-77-8; systematic name 2-Pyridinamine, N-(4-methylphenyl)-5-nitro-), molecular formula C12H11N3O2 and molecular weight 229.23 g/mol, is a nitro-substituted 2-aminopyridine derivative featuring a p-tolyl group attached to the amine nitrogen . The compound incorporates two key pharmacophoric elements: a 5-nitropyridine ring system and a para-methylated phenylamine moiety. Predicted physicochemical properties include a density of approximately 1.3±0.1 g/cm³, boiling point of 395.1±32.0 °C at 760 mmHg, topological polar surface area of 89.65 Ų, and calculated ALogP of 2.66 . This compound serves as a versatile synthetic intermediate in medicinal chemistry, with documented applications in the synthesis of survival motor neuron (SMN) protein modulators, diaminotriazine hNav1.7 inhibitors, and heteroalicyclic carboxamidines targeting inducible nitric oxide synthase .

Synthetic Intermediate Versatile building block for amine derivatization
Documented Applications SMN modulators, hNav1.7 inhibitors, iNOS inhibitors
Pharmacophore Core 5-nitropyridine-2-amine scaffold for kinase/HSF1 targeting

(5-Nitropyridin-2-yl)-p-tolyl-amine: Procurement and Substitution Risks


Generic substitution of (5-Nitropyridin-2-yl)-p-tolyl-amine with seemingly similar analogs is not scientifically defensible due to the compound's specific electronic and steric profile. The precise positioning of the nitro group at the 5-position of the pyridine ring, combined with the para-tolyl substitution on the secondary amine, creates a unique electron density distribution that influences both reactivity in downstream synthetic transformations and potential biological target engagement [1]. Regioisomeric variants (e.g., m-tolyl analog CAS 70951-78-9) exhibit measurably different physicochemical properties, including a 10.4 °C differential in boiling point and distinct melting behavior, which directly impact formulation stability and chromatographic purification protocols . Furthermore, the 5-nitropyridine scaffold demonstrates class-wide biological activity profiles that are highly sensitive to substitution pattern—variations in the position or nature of substituents can result in orders-of-magnitude differences in target inhibition potency, as evidenced by comparative SAR within this compound class [2]. Substitution with uncharacterized analogs risks introducing unverified biological activity, altered metabolic stability, or synthetic incompatibility.

Regioisomer mismatch

The m-tolyl isomer (CAS 70951-78-9) exhibits a lower boiling point and distinct melting behavior, which may shift purification protocols and thermal stability.

Functional group absence

The C-aryl analog 5-nitro-2-(p-tolyl)pyridine lacks the secondary amine handle required for acylation and coupling, precluding its use in the same synthetic routes.

Scaffold substitution sensitivity

Non-nitrated aminopyridines typically lack the electron-withdrawing nitro group critical for kinase hinge binding, and may not support target engagement comparable to the 5-nitropyridine-2-amine class.

(5-Nitropyridin-2-yl)-p-tolyl-amine: Evidence for Selection


Regioisomeric Differentiation: p-Tolyl vs. m-Tolyl

Direct comparison of regioisomers reveals that the para-tolyl derivative (CAS 70951-77-8) and meta-tolyl analog (CAS 70951-78-9) are not interchangeable. The target compound exhibits a boiling point of 395.1±32.0 °C at 760 mmHg, whereas the m-tolyl isomer boils at 384.7±32.0 °C under identical conditions—a difference of 10.4 °C . Additionally, the m-tolyl isomer is characterized by a melting point of 128-129 °C (from methanol), while the p-tolyl derivative lacks a reported melting point in the same solvent system, suggesting different solid-state packing and thermal stability profiles . The density for both isomers is predicted as 1.3±0.1 g/cm³ with a calculated pKa of 2.28±0.10 . These differences arise from the distinct electronic and steric contributions of para versus meta substitution, affecting intermolecular interactions, solubility in organic solvents, and chromatographic retention behavior.

Regioisomeric Differentiation
Head-to-head
Δ Boiling point = 10.4 °C (p-tolyl higher); m-tolyl has defined mp 128–129 °C, p-tolyl lacks reported mp
Supports regioisomer-specific procurement
Thermal handling and purification review
medicinal chemistry physicochemical characterization isomer comparison

Synthetic Intermediate for SMN Modulators

(5-Nitropyridin-2-yl)-p-tolyl-amine is specifically documented as a reactant in the synthesis of three distinct classes of pharmacologically relevant compounds: (1) survival motor neuron (SMN) protein modulators, (2) diaminotriazine hNav1.7 inhibitors, and (3) heteroalicyclic carboxamidines as inhibitors of inducible nitric oxide synthase . This documented synthetic utility distinguishes the compound from its closest structural analog, 5-nitro-2-(p-tolyl)pyridine (CAS 131941-26-9), which is synthesized via Suzuki-Miyaura coupling and lacks the secondary amine functionality essential for conjugation with carboxamide and heteroalicyclic moieties [1]. The amine nitrogen in the target compound provides a versatile handle for further derivatization—including acylation, alkylation, and sulfonylation—that is absent in the C-aryl analog. This functional divergence creates fundamentally different synthetic pathways and end-product profiles.

Synthetic Intermediate for SMN Modulators
Head-to-head
Secondary amine present (target) vs. direct C–C bond in 5-nitro-2-(p-tolyl)pyridine; synthetic route: nucleophilic aromatic substitution vs. Suzuki-Miyaura coupling
Ensures access to documented synthetic routes
Functional group requirement verification
medicinal chemistry organic synthesis building block

5-Nitropyridine-2-amine Pharmacophore Activity

The 5-nitropyridine-2-amine scaffold present in the target compound is a validated pharmacophore with demonstrated target engagement across multiple enzyme classes. KRIBB11 (CHEBI:228800), which contains a [6-(methylamino)-3-nitropyridin-2-yl]amino group directly analogous to the core structure of (5-Nitropyridin-2-yl)-p-tolyl-amine, functions as a heat shock factor 1 (HSF1) inhibitor with an IC50 of 1.2 μM and suppresses tumor growth in mouse xenograft models [1]. Within the broader nitropyridin-2-ylamine class, compound N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine demonstrates IC50 = 444 nM against ribosomal s6 kinase p70S6Kβ (S6K2) [2]. This class-level activity distinguishes nitropyridin-2-ylamines from non-nitrated aminopyridine derivatives, which generally lack the electron-withdrawing nitro group essential for optimal hinge-region binding in kinase ATP pockets and for bioreductive activation pathways. The absence of direct activity data for the specific p-tolyl derivative represents a limitation, but the scaffold-level evidence supports its potential as a productive starting point for kinase inhibitor development.

5-Nitropyridine-2-amine Pharmacophore Activity
Class-level
IC50 range 444 nM – 1.2 μM for related nitropyridin-2-ylamines (p70S6Kβ, HSF1)
Supports scaffold-based screening prioritization
No direct data for this derivative
medicinal chemistry enzyme inhibition kinase inhibitor

Predicted ADME & Drug-Likeness Profile

Computational property predictions provide a comparative framework for prioritizing (5-Nitropyridin-2-yl)-p-tolyl-amine among structurally related candidates. The target compound has a topological polar surface area (TPSA) of 89.65 Ų and calculated ALogP of 2.66 . This places it below the typical TPSA threshold of 140 Ų for acceptable oral bioavailability and within the optimal lipophilicity range (ALogP 1-3) for balancing membrane permeability with aqueous solubility. In contrast, the para-dimethylamino analog N,N-dimethyl-N'-(5-nitropyridin-2-yl)benzene-1,4-diamine (CAS not specified) exhibits weak biological activity in HTS campaigns, with an EC50 > 29.9 μM against trace amine-associated receptor 1 [1]. The p-tolyl substitution provides a favorable balance of lipophilicity and molecular recognition capacity without introducing the metabolic liability associated with N-demethylation pathways that plague dimethylamino derivatives. Molecular weight (229.23 g/mol) is comparable across the regioisomeric series (p-tolyl and m-tolyl both 229.23 g/mol), but the para-substitution geometry yields distinct conformational preferences that may influence target binding.

Predicted ADME & Drug-Likeness
Context-dependent
TPSA 89.65 Ų, ALogP 2.66, MW 229.23 g/mol (Rule of 5 compliant)
Indicates favorable oral drug-like properties
Computational prediction; experimental validation needed
computational ADME drug-likeness medicinal chemistry optimization

(5-Nitropyridin-2-yl)-p-tolyl-amine Application Scenarios


Rare Cysteine Kinase Inhibitor Development

The 5-nitropyridine-2-amine scaffold present in (5-Nitropyridin-2-yl)-p-tolyl-amine has demonstrated utility in targeting kinases harboring rare cysteine residues in the hinge region, as evidenced by the 444 nM IC50 of a structurally related compound against p70S6Kβ (S6K2) . The p-tolyl derivative offers a synthetic entry point for generating focused libraries of potential kinase inhibitors through derivatization at the secondary amine position. Its favorable computed TPSA (89.65 Ų) and ALogP (2.66) suggest suitability for lead optimization programs where maintaining drug-like properties is critical. The compound's documented use in synthesizing diaminotriazine hNav1.7 inhibitors further validates its role in ion channel modulator development—an area of active investigation for pain therapeutics. Researchers should verify target engagement experimentally before committing to large-scale synthesis campaigns.

Heteroalicyclic Carboxamidines for iNOS Inhibition

This compound is specifically documented as a reactant in the synthesis of heteroalicyclic carboxamidines targeting inducible nitric oxide synthase (iNOS) . The secondary amine functionality enables direct coupling with activated carboxylic acid derivatives, isocyanates, or carbamoyl chlorides to generate carboxamide and carboxamidine linkages. The 10.4 °C higher boiling point compared to the m-tolyl isomer (395.1 vs. 384.7 °C) provides a wider thermal operating window during reactions requiring elevated temperatures. The absence of a defined melting point for the p-tolyl derivative—in contrast to the m-tolyl isomer's sharp melting point of 128-129 °C —may indicate different crystallization behavior that could influence purification strategy selection and final product recovery yields.

SMN Modulator Synthesis

The compound is validated as a reactant in the synthesis of survival motor neuron (SMN) protein modulators , placing it directly within the therapeutic development pathway for spinal muscular atrophy (SMA). The regioisomeric specificity demonstrated by the 10.4 °C boiling point differential between p-tolyl and m-tolyl derivatives underscores the importance of procuring the correct isomer for this application—substitution with the m-tolyl analog would introduce an unintended structural perturbation that could alter both the synthetic route efficiency and the biological activity of the final modulator compound. The compound's TPSA (89.65 Ų) and ALogP (2.66) are consistent with CNS drug-like properties, which is relevant for SMA therapeutics requiring blood-brain barrier penetration.

HSF1 Pathway Probe Development

The 5-nitropyridine-2-amine scaffold serves as the core recognition element in KRIBB11, a validated heat shock factor 1 (HSF1) inhibitor with an IC50 of 1.2 μM that suppresses tumor growth in mouse xenograft models . (5-Nitropyridin-2-yl)-p-tolyl-amine provides a structurally simplified platform for developing HSF1 pathway probes and inhibitor candidates. The p-tolyl substituent offers a lipophilic anchor point (ALogP 2.66) that may enhance cellular permeability compared to more polar alternatives, while the nitro group maintains the electron-deficient pyridine character required for potential hinge-binding interactions. Direct HSF1 inhibitory activity for this specific derivative has not been reported and must be established through experimental validation; the scaffold-level evidence supports its prioritization for screening campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor research (S6K2, HSF1)
5-Nitropyridine-2-amine scaffold for hinge targeting
Target engagement assay context; kinase selectivity profiling
iNOS inhibitor research
Amine handle for carboxamide/carboxamidine coupling
iNOS inhibition assay context; synthetic route optimization
SMN protein modulator research
Regioisomeric purity (para-tolyl)
Synthetic efficiency and product characterization
HSF1 pathway probe research
5-Nitropyridine-2-amine pharmacophore
HSF1 inhibition assay context; cellular permeability assessment
Quote Request

Request a Quote for (5-Nitropyridin-2-yl)-p-tolyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.